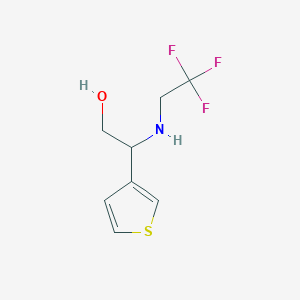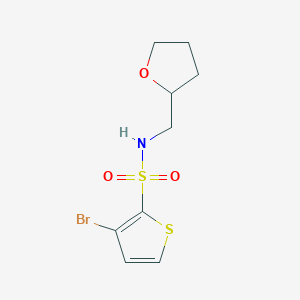![molecular formula C15H21ClN2O2 B7576901 Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP is widely used in scientific research for its various biochemical and physiological effects.
作用机制
CPP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a decrease in the downstream signaling pathways. The exact mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and physiological effects:
CPP has several biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of gene expression, and the modulation of intracellular calcium levels. CPP has been shown to have a neuroprotective effect in various animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
CPP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ease of synthesis, and its relatively low cost. However, CPP has some limitations, including its poor solubility in aqueous solutions, its potential for non-specific binding to other receptors, and its potential for toxicity at high concentrations.
未来方向
CPP has several potential future directions for scientific research. One potential direction is the development of new drugs based on CPP for the treatment of various diseases, including addiction, schizophrenia, and Parkinson's disease. Another potential direction is the study of the role of CPP in the regulation of other physiological processes, including metabolism and inflammation. Additionally, the development of new synthesis methods for CPP and its derivatives could lead to the discovery of new compounds with improved properties for scientific research.
Conclusion:
In conclusion, CPP is a chemical compound that has several applications in scientific research. CPP is a potent and selective antagonist of the dopamine D3 receptor, and it has several biochemical and physiological effects. CPP has several advantages for lab experiments, but it also has some limitations. CPP has several potential future directions for scientific research, including the development of new drugs, the study of other physiological processes, and the development of new synthesis methods.
合成方法
CPP can be synthesized through a simple one-pot reaction of 3-chlorophenylpiperazine with pentanoic acid. The reaction is carried out in the presence of a catalyst and an appropriate solvent. The yield of CPP obtained through this method is high, and the purity can be improved through recrystallization.
科学研究应用
CPP is widely used in scientific research for its various applications. CPP is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of several physiological processes, including reward, motivation, and movement. CPP has been extensively used in the study of the dopamine D3 receptor and its role in various diseases, including addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-15(19)20/h3-5,12H,1-2,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLTFYXJLPDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)



![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)